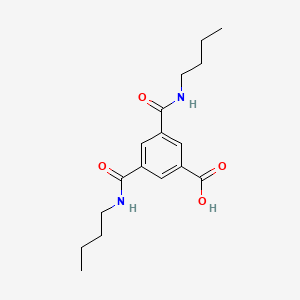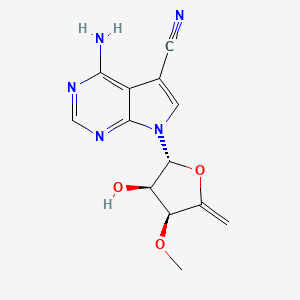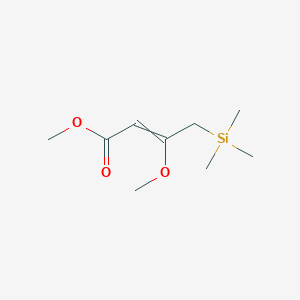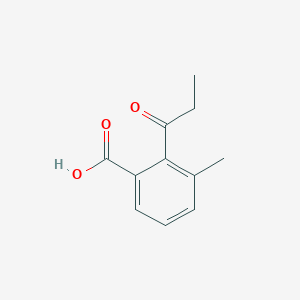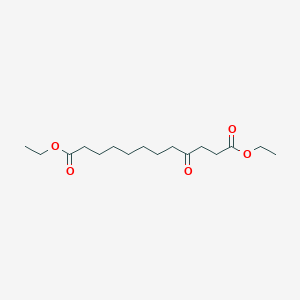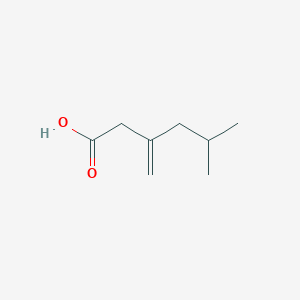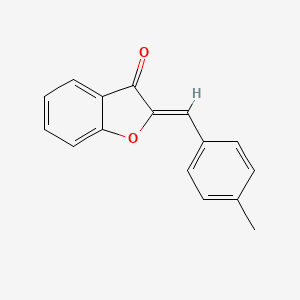
4'-Methyl-aurone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methyl-aurone is a derivative of aurone, a subgroup of flavonoids known for their vibrant pigmentation in plants. Aurones are secondary metabolites that play a crucial role in the coloration of flowers and fruits. Structurally, aurones feature a benzofuranone heterocyclic pattern with a phenyl unit connected through a carbon-carbon exocyclic double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4’-Methyl-aurone can be synthesized through various methods, including:
Oxidative Cyclization: This method involves the oxidative cyclization of 2’-hydroxychalcones using reagents like iodine or thallium trinitrate.
Intramolecular Cyclization: This approach uses 2-aryl-1-salicyloylacetylenes under basic conditions to form the aurone structure.
Condensation Reactions: Benzofuran-3(2H)-ones can be condensed with aromatic aldehydes to produce aurones.
Industrial Production Methods: Industrial production of 4’-Methyl-aurone typically involves scalable synthetic routes such as the oxidative cyclization of 2’-hydroxychalcones, which can be optimized for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Methyl-aurone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydroaurones.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with amines.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroaurones.
Substitution: Formation of halogenated or aminated aurones.
Wissenschaftliche Forschungsanwendungen
4’-Methyl-aurone has diverse applications in scientific research:
Chemistry: Used as a synthetic intermediate in organic synthesis.
Biology: Exhibits biological activities such as anticancer, antioxidant, and antibacterial properties.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color.
Wirkmechanismus
The mechanism of action of 4’-Methyl-aurone involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes like tyrosinase, which is involved in melanin synthesis.
Antioxidant Activity: Acts as a free radical scavenger, protecting cells from oxidative stress.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
4’-Methyl-aurone can be compared with other aurone derivatives and similar flavonoids:
Eigenschaften
Molekularformel |
C16H12O2 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
(2Z)-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O2/c1-11-6-8-12(9-7-11)10-15-16(17)13-4-2-3-5-14(13)18-15/h2-10H,1H3/b15-10- |
InChI-Schlüssel |
GMCTULLKJXDQBT-GDNBJRDFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3O2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


